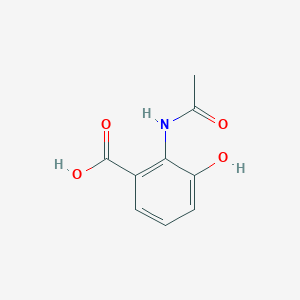

2-acetamido-3-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-8-6(9(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWFFIGVUOBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159591 | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135891-44-0 | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135891440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Classification of 2 Acetamido 3 Hydroxybenzoic Acid

IUPAC Designation and Positional Isomerism in Benzoic Acid Derivatives

The systematic name for 2-acetamido-3-hydroxybenzoic acid, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(acetylamino)-3-hydroxybenzoic acid . This name is derived by identifying the principal functional group, which is the carboxylic acid (-COOH) attached to the benzene (B151609) ring, making it a benzoic acid derivative. The substituents on the benzene ring are an acetamido group (-NHCOCH₃) and a hydroxyl group (-OH). The numbering of the carbon atoms on the benzene ring starts from the carbon atom bearing the carboxylic acid group as position 1. The adjacent carbons are then numbered sequentially, with the acetamido group at position 2 and the hydroxyl group at position 3.

Positional isomerism is a key concept in understanding the structure and properties of substituted benzoic acid derivatives. It refers to the different spatial arrangements of the same substituents on the benzene ring. In the case of acetamido-hydroxybenzoic acids, the relative positions of the acetamido and hydroxyl groups can vary, leading to a number of isomers, each with unique chemical and physical properties. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) is an isomer of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. nih.govfigshare.com Studies have shown that the positioning of these groups significantly influences the molecule's properties, such as the formation of intramolecular hydrogen bonds, which is observed in 2-hydroxybenzoic acid but not in its other positional isomers. nih.govfigshare.com

Table 1: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | 2-(acetylamino)-3-hydroxybenzoic acid | C₉H₉NO₄ | 14495-56-4 |

| 2-Amino-3-hydroxybenzoic acid | 2-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 548-93-6 epa.gov |

| 3-Hydroxybenzoic acid | 3-Hydroxybenzoic acid | C₇H₆O₃ | 99-06-9 wikipedia.org |

| Salicylic acid | 2-Hydroxybenzoic acid | C₇H₆O₃ | 69-72-7 tcichemicals.com |

Related Acetamido-Hydroxybenzoic Acid Isomers and Analogues in Chemical Research

The family of acetamido-hydroxybenzoic acids and their analogues are subjects of considerable interest in chemical research due to their diverse biological activities and potential applications. The specific arrangement of the acetamido and hydroxyl groups on the benzoic acid core dictates their chemical reactivity and biological function.

For example, 3-amino-4-hydroxybenzoic acid is a positional isomer of the amino-hydroxybenzoic acid core structure. sigmaaldrich.com Its derivatives are explored for various applications. Similarly, 5-acetamido-2-hydroxybenzoic acid and its derivatives have been synthesized and studied for their potential anti-inflammatory properties, with research focusing on how modifications to the acetamido group can influence their interaction with biological targets like cyclooxygenase (COX) enzymes. mdpi.com

The broader class of hydroxybenzoic acids, which are precursors and analogues, also shows a wide range of biological activities. mdpi.com For example, 2,3-dihydroxybenzoic acid , 2,5-dihydroxybenzoic acid , and 3,4-dihydroxybenzoic acid are studied for their potential to ameliorate cardiovascular issues. researchgate.netnih.gov Furthermore, the synthesis of various hydroxybenzoic acid derivatives is an active area of research. For instance, 3-hydroxybenzoic acid can be synthesized from 3-sulfobenzoic acid and is used as an intermediate in the production of other chemicals. wikipedia.orggoogle.comgoogle.comchemicalbook.com The enzymatic synthesis of 2-hydroxyterephthalic acid from 3-hydroxybenzoic acid highlights the use of these compounds as building blocks in biocatalysis for producing high-performance polymers. nih.gov

Research into the crystal structures of acetamidobenzoic acid isomers, such as 2-acetamidobenzoic acid, 3-acetamidobenzoic acid, and 4-acetamidobenzoic acid, reveals how intermolecular hydrogen bonding influences their solid-state packing. researchgate.net These fundamental studies are crucial for understanding the physicochemical properties of these compounds and for designing new materials with desired characteristics.

Table 2: Investigated Isomers and Analogues in Chemical Research

| Compound | Area of Research Interest |

|---|---|

| 3-Amino-4-hydroxybenzoic acid | Synthesis of derivatives sigmaaldrich.com |

| 5-Acetamido-2-hydroxybenzoic acid | Potential anti-inflammatory agents mdpi.com |

| Dihydroxybenzoic acids | Potential cardiovascular benefits researchgate.netnih.gov |

| 3-Hydroxybenzoic acid | Intermediate in chemical synthesis wikipedia.orggoogle.comgoogle.comchemicalbook.com |

| Acetamidobenzoic acid isomers | Crystal structure and hydrogen bonding studies researchgate.net |

Synthetic Methodologies for 2 Acetamido 3 Hydroxybenzoic Acid

Acylation Strategies Utilizing Anthranilic Acid Derivatives

A primary and direct route to 2-acetamido-3-hydroxybenzoic acid involves the acylation of anthranilic acid derivatives. Anthranilic acid (2-aminobenzoic acid) and its substituted analogs serve as versatile starting materials for the synthesis of a wide array of organic compounds. core.ac.ukekb.eg The presence of both an amino and a carboxylic acid group on the benzene (B151609) ring allows for selective modifications.

In the context of synthesizing this compound, the key precursor is 3-hydroxyanthranilic acid. The acylation of this precursor, specifically targeting the amino group, is a common and effective strategy. This reaction is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The hydroxyl group at the 3-position and the carboxylic acid group generally remain intact under controlled reaction conditions. The general transformation is depicted below:

General Reaction Scheme: Starting Material: 3-Hydroxyanthranilic Acid Reagent: Acetic Anhydride or Acetyl Chloride Product: this compound

The reaction conditions, including solvent and temperature, can be optimized to maximize the yield and purity of the desired product. For instance, the reaction can be carried out in an aqueous medium or in an organic solvent. prepchem.com

Interactive Data Table: Acylation of Anthranilic Acid Derivatives

| Precursor | Acylating Agent | Key Transformation | Reference |

| 3-Hydroxyanthranilic Acid | Acetic Anhydride | Selective N-acetylation | prepchem.com |

| 2-Aminobenzoic Acid Derivatives | Acyl Halides | N-acylation | ucj.org.ua |

| 5-Amino-2-hydroxybenzoic acid | Acetic Anhydride | N-acetylation | mdpi.com |

Targeted Functionalization Approaches for Benzoic Acid Skeletons

Another synthetic avenue involves the functionalization of a basic benzoic acid skeleton. This approach is more complex as it requires the introduction of both the acetamido and hydroxyl groups onto the benzene ring in the correct ortho and meta positions relative to the carboxylic acid. This typically involves a multi-step process.

One possible retrosynthetic approach would start from benzoic acid and introduce the necessary functional groups through a series of electrophilic aromatic substitution and functional group interconversion reactions. For example, nitration of benzoic acid would predominantly yield 3-nitrobenzoic acid. Subsequent reduction of the nitro group to an amino group, followed by hydroxylation and acetylation, presents a potential, albeit challenging, pathway. The regioselectivity of each step would need to be carefully controlled.

A more direct approach within this category might involve starting with a pre-functionalized benzoic acid, such as 3-hydroxybenzoic acid. rasayanjournal.co.ingoogle.com From this intermediate, the introduction of the amino group at the 2-position would be the key step, followed by acetylation. This could potentially be achieved through nitration and subsequent reduction, although directing the nitration to the desired position can be challenging.

Strategic Approaches for Multi-Step Organic Synthesis

The synthesis of this compound can be approached through a comprehensive multi-step synthetic plan, often conceptualized through retrosynthetic analysis. youtube.comyoutube.comyoutube.com This involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic analysis for this compound could disconnect the amide bond, leading back to 2-amino-3-hydroxybenzoic acid and an acetylating agent. This simplifies the problem to the synthesis of the key intermediate, 2-amino-3-hydroxybenzoic acid.

The synthesis of 2-amino-3-hydroxybenzoic acid itself can be envisioned through various routes. One could start from a simpler benzoic acid derivative and introduce the hydroxyl and amino groups sequentially. For example, starting from 3-hydroxybenzoic acid, one could introduce a nitro group at the 2-position and then reduce it to an amine. Alternatively, starting from 2-aminobenzoic acid (anthranilic acid), a hydroxyl group could be introduced at the 3-position, although this is often a difficult transformation to achieve with high regioselectivity.

Multi-step syntheses often require careful consideration of protecting groups to prevent unwanted side reactions. For instance, the carboxylic acid or hydroxyl group might need to be protected during the introduction or modification of other functional groups.

Derivatization from 2-Amino-3-hydroxybenzoic Acid Precursors

The most direct and frequently employed method for preparing this compound is the derivatization of its immediate precursor, 2-amino-3-hydroxybenzoic acid. wikipedia.orgsielc.com This compound, also known as 3-hydroxyanthranilic acid, provides the necessary scaffold with the amino and hydroxyl groups in the correct positions. ambeed.comnih.govnih.govoup.comjax.org

The key transformation in this approach is the selective acetylation of the amino group. This is a standard organic reaction that can be carried out with high efficiency using common acetylating agents.

Detailed Synthetic Step: Acetylation of 2-Amino-3-hydroxybenzoic Acid

A typical procedure involves reacting 2-amino-3-hydroxybenzoic acid with an excess of acetic anhydride. The reaction can be performed in a suitable solvent, and the product, this compound, often precipitates out of the reaction mixture upon cooling or addition of a non-solvent. The purity of the product can be further enhanced by recrystallization.

Interactive Data Table: Synthesis from 2-Amino-3-hydroxybenzoic Acid

| Starting Material | Reagent | Product | Key Features | Reference |

| 2-Amino-3-hydroxybenzoic Acid | Acetic Anhydride | This compound | Direct and high-yielding acetylation of the amino group. | prepchem.com |

| 2-Amino-3-hydroxybenzoic acid hydrochloride | Base, then Acetic Anhydride | This compound | Requires neutralization of the hydrochloride salt before acetylation. | sigmaaldrich.com |

This method is generally preferred due to its simplicity, high yield, and the commercial availability of the starting material, 2-amino-3-hydroxybenzoic acid.

Biosynthetic Pathways and Natural Occurrence of Acetamido Hydroxybenzoic Acids

Microbial Metabolism and Biosynthesis of Related Acetamido-Hydroxybenzoic Acid Isomers

The biosynthesis of aminohydroxybenzoic acid derivatives is a notable feature of certain microbial metabolic pathways, particularly within the genus Streptomyces. The aromatic compound 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is not synthesized via the common shikimate pathway but through a distinct two-step reaction. nih.gov This pathway involves the aldol (B89426) condensation of two primary metabolites: L-aspartate-4-semialdehyde (a C4 compound from the aspartate pathway) and dihydroxyacetone phosphate (B84403) (DHAP, a C3 compound from glycolysis). nih.gov This efficient synthesis route has been identified in Streptomyces griseus and has been successfully engineered into other host organisms like Corynebacterium glutamicum and Streptomyces lividans for the production of 3,4-AHBA from simple sugars like glucose and xylose. nih.govnih.gov

In a different context, the isomer 4-acetamido-3-hydroxybenzoic acid has been identified as an accumulated metabolite in mutant strains of Streptomyces vinaceusdrappus NRRL 2363. nih.gov These mutant strains, specifically those with deletions in the amiF (N-acetyltransferase) or amiL (benzoate-CoA ligase) genes, are deficient in the production of the antibiotic amicetin (B1664860). nih.gov The accumulation of 4-acetamido-3-hydroxybenzoic acid in these mutants suggests it is a shunt product derived from an intermediate in the amicetin biosynthetic pathway, likely formed through the hydroxylation and N-acetylation of p-aminobenzoic acid (PABA) by enzymes outside the primary amicetin gene cluster. nih.gov

Enzymatic Components and Pathways in Acetamido-Hydroxybenzoic Acid Biosynthesis

The enzymatic machinery responsible for the synthesis of these compounds is specific and efficient. The biosynthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) in Streptomyces griseus is catalyzed by two key enzymes encoded by the griI and griH genes. nih.govnih.gov These enzymes perform an aldol condensation followed by cyclization and aromatization to form the 3,4-AHBA ring structure from primary metabolic precursors. nih.gov

The formation of the acetamido group is carried out by N-acetyltransferases (NATs). An arylamine N-acetyltransferase identified in Streptomyces griseus is responsible for the N-acetylation of various aminophenol derivatives, including exogenous 3-amino-4-hydroxybenzoic acid. ebi.ac.uk This acetylation step can sometimes lead to byproducts in engineered strains; for instance, 3-acetylamino-4-hydroxybenzoic acid (3,4-AcAHBA) is a known byproduct in the microbial production of 3,4-AHBA. google.com In the context of amicetin biosynthesis in Streptomyces vinaceusdrappus, the inactivation of the N-acetyltransferase gene amiF or the benzoate-CoA ligase gene amiL leads to the accumulation of 4-acetamido-3-hydroxybenzoic acid, highlighting the intricate roles of these enzymes in directing intermediates toward their final products. nih.gov

Role as Intermediates in Bacterial Secondary Metabolite Production

Acetamido-hydroxybenzoic acids and their amino precursors are crucial building blocks in the biosynthesis of several important secondary metabolites. The accumulation of 4-acetamido-3-hydroxybenzoic acid in mutants of S. vinaceusdrappus unable to produce the nucleoside antibiotic amicetin underscores the role of its precursor, p-aminobenzoic acid (PABA), as a key intermediate in this pathway. nih.gov In wild-type strains, PABA is incorporated into the amicetin skeleton; however, when the pathway is blocked, PABA can be diverted and modified into shunt products like 4-acetamido-3-hydroxybenzoic acid. nih.gov

Another related isomer, 3-amino-5-hydroxybenzoic acid, has been definitively identified as a key intermediate in the biosynthesis of the ansamycin (B12435341) and maytansinoid families of antibiotics. rsc.org Its specific incorporation into the structure of actamycin (B1239363) by a Streptomyces culture confirms its central role as a C7N starter unit for the polyketide assembly line that produces these complex macrolactams. rsc.org

Broader Context of Hydroxybenzoic Acid and Anthranilic Acid Metabolites in Biological Systems

Hydroxybenzoic acids and anthranilic acids represent a broad class of metabolites with diverse biological significance. 4-Hydroxybenzoic acid (4-HBA) is a central precursor in the biosynthesis of coenzyme Q (ubiquinone), an essential lipid involved in cellular respiration, across a vast range of organisms from bacteria to humans. frontiersin.orggenome.jp In plants, hydroxybenzoic acids are common secondary metabolites, and their levels can be influenced by agricultural practices. nih.govresearchgate.net They are also products of human gut microbiota, which metabolize dietary polyphenols into various phenolic acids. nih.gov

Anthranilic acid (2-aminobenzoic acid) is a well-known metabolite in the tryptophan degradation pathway, also known as the kynurenine (B1673888) pathway. nih.govhmdb.ca It is formed from the enzymatic breakdown of kynurenine and serves as an intermediate in both primary and secondary metabolism in bacteria, plants, and animals. nih.govhmdb.ca Its isomer, 3-hydroxyanthranilic acid, is also a product of tryptophan metabolism and is involved in various biological processes. umaryland.edu These pathways highlight the fundamental role of aminobenzoic and hydroxybenzoic acid structures as versatile chemical scaffolds in biology.

Chemical Reactivity and Derivatization Strategies of the 2 Acetamido 3 Hydroxybenzoic Acid Scaffold

Oxidation Reactions and Their Products

The oxidation of the 2-acetamido-3-hydroxybenzoic acid scaffold is primarily focused on the phenolic ring. While direct oxidation studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on closely related hydroxybenzoic acids, such as salicylic (B10762653) acid (2-hydroxybenzoic acid). Advanced Oxidation Processes (AOPs) are commonly employed for the degradation and modification of such phenolic compounds. scielo.br

The reaction of salicylic acid with hydroxyl radicals, generated, for example, by the Udenfriend's system (ascorbic acid, Fe(II), EDTA, O₂) or a H₂O₂/UV process, leads to the introduction of additional hydroxyl groups onto the aromatic ring. researchgate.netopenmedicinalchemistryjournal.com The primary products formed are isomeric dihydroxybenzoic acids, namely 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). researchgate.netopenmedicinalchemistryjournal.com These hydroxylated metabolites can themselves undergo further oxidation to form trihydroxybenzoic acids. openmedicinalchemistryjournal.com

Another powerful method is the Fenton process, which utilizes hydrogen peroxide and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. scielo.brnih.gov This method has proven effective for the rapid degradation of hydroxybenzoic acids under acidic conditions. scielo.br Applying these principles to this compound, oxidation would likely result in the formation of dihydroxy derivatives through electrophilic attack on the activated aromatic ring. The directing effects of the existing substituents would influence the position of the new hydroxyl group.

Table 1: Common Oxidation Reagents and Expected Products for Hydroxybenzoic Acids

| Oxidation System | Reagents | Typical Products from Salicylic Acid | Reference |

|---|---|---|---|

| Udenfriend's System | Ascorbic acid, FeSO₄, EDTA, O₂ | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid | researchgate.net, openmedicinalchemistryjournal.com |

| Photo-Fenton | H₂O₂, Fe²⁺, UV light | 2,3-Dihydroxybenzoic acid, Catechol | scielo.br |

| H₂O₂/UV | H₂O₂, UV light | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid | scielo.br |

Reduction Reactions Affecting the Amide and Carboxylic Acid Functionalities

The this compound scaffold contains two reducible functional groups: the carboxylic acid and the amide. The reduction of these groups requires potent reducing agents and offers a pathway to different classes of compounds.

The carboxylic acid can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The reaction proceeds through an intermediate aldehyde, which is immediately further reduced to the alcohol. libretexts.org

The amide functionality can be reduced to a secondary amine. Lithium aluminum hydride is the classic reagent for this conversion, effectively transforming the carbonyl group of the amide into a methylene (B1212753) group (CH₂). youtube.com This reaction is distinct from the reduction of other carboxylic acid derivatives, which typically yield alcohols. youtube.com

Simultaneously reducing both groups or selectively reducing one in the presence of the other presents a significant chemical challenge. The high reactivity of LiAlH₄ would likely lead to the reduction of both the carboxylic acid and the amide. Achieving selectivity often requires milder or more specialized reagent systems. For instance, methods have been developed for the reductive amination of carboxylic acids that proceed via an amide intermediate, which is then reduced. One such system uses phenylsilane (B129415) in combination with a zinc acetate (B1210297) catalyst, which has shown selectivity in reducing tertiary versus secondary amides. nih.gov Another approach for the reduction of carboxylic acids and amides under milder conditions involves the use of an alkali metal borohydride in the presence of a halogen, such as iodine or chlorine. google.com

Table 2: Reduction of Functional Groups in this compound

| Functional Group | Reagent | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | libretexts.org |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine | youtube.com |

| Amide (in presence of Carboxylic Acid) | Phenylsilane, Zn(OAc)₂ | Secondary Amine | nih.gov |

Substitution Reactions on the Hydroxyl Group

The phenolic hydroxyl group on the this compound scaffold is a key site for derivatization, allowing for the synthesis of ethers and esters. However, the hydroxyl group itself is a poor leaving group. libretexts.orglibretexts.org Therefore, substitution reactions require prior activation of the hydroxyl group to enhance its leaving group ability. libretexts.org

A common strategy for activation is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group, converting it to a much better leaving group, water (-OH₂⁺). libretexts.org However, this approach can be complicated by the fact that many nucleophiles are deactivated under strongly acidic conditions. libretexts.org

For the synthesis of ether derivatives (O-alkylation), the Williamson ether synthesis is a classical and effective method. This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form the corresponding ether. This strategy avoids the need for strongly acidic conditions.

Esterification, another important substitution reaction, can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Synthesis of Chlorinated Analogs for Structure-Activity Probing

The introduction of chlorine atoms into a drug candidate's structure is a widely used strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. nih.gov Chlorination of the aromatic ring of the this compound scaffold can be achieved through electrophilic aromatic substitution.

A direct and relevant precedent for this transformation is the synthesis of 2-chloro-3-hydroxybenzoic acid. This was accomplished by bubbling chlorine gas through a solution of 3-hydroxybenzoic acid in methanol (B129727) at very low temperatures (-60 °C). prepchem.com This method demonstrates that direct chlorination of the parent hydroxybenzoic acid ring is feasible. The position of chlorination is directed by the activating hydroxyl group and the deactivating, meta-directing carboxylic acid and acetamido groups.

In a related example, the chlorination of 4-amino-2-hydroxy-benzoic acid and its methyl ester has been studied, yielding various polychlorinated products, including 4-amino-3,5-dichloro-2-hydroxy-benzoic acid. researchgate.net Furthermore, a patented process describes the synthesis of 3,6-dichloro-2-hydroxybenzoic acid via the carboxylation of 2,5-dichlorophenol, showcasing another route to chlorinated hydroxybenzoic acids. google.com These examples underscore that direct halogenation is a viable strategy for producing chlorinated analogs for structure-activity relationship (SAR) studies.

Strategies for Developing Novel Acetamido-Hydroxybenzoic Acid Derivatives

Developing novel derivatives from the this compound scaffold involves leveraging its multiple functional groups to build molecular diversity. Several key strategies have been employed on analogous structures. nih.govjmb.or.kracs.orgrasayanjournal.co.in

One primary strategy is the modification of the peripheral functional groups.

Amide/Carboxylic Acid Coupling: The carboxylic acid can be converted into a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation with various amines or amino acids. rasayanjournal.co.in

N-Acylation Variation: The core amino group can be acylated with different acid chlorides or anhydrides (beyond the acetyl group) to explore how changes in this region affect biological activity. nih.gov

Hydroxyl Group Derivatization: As discussed previously, the hydroxyl group can be alkylated or acylated to produce a library of ether or ester derivatives.

Another innovative approach is the use of the scaffold in more complex chemical syntheses. For instance, acetamido-containing precursors can be used to synthesize entirely new heterocyclic systems, such as imidazole (B134444) derivatives. acs.org

Furthermore, biocatalysis presents a modern strategy for derivatization. Engineered enzymes, such as acyltransferases, can be used in microbial systems like E. coli to catalyze the formation of amide conjugates between hydroxybenzoic acids and various amines, such as tyramine (B21549) or tryptamine, producing novel bioactive compounds. jmb.or.kr

Advanced Analytical Techniques for Characterization in 2 Acetamido 3 Hydroxybenzoic Acid Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical tools for the separation, identification, and quantification of 2-acetamido-3-hydroxybenzoic acid. These techniques are fundamental in assessing the purity of synthesized batches and in monitoring the progress of chemical reactions.

The separation in HPLC and UPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For a compound like this compound, a reversed-phase setup is commonly used. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid, in the mobile phase can improve peak shape and resolution for acidic compounds.

The purity of this compound can be determined with high accuracy, with some suppliers guaranteeing a purity of 99% as determined by HPLC. selleckchem.com The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions and is used for its identification. A validated HPLC method coupled with a photodiode array (PDA) detector can be used for the identification and quantification of related hydroxybenzoic acid derivatives. nih.gov Such methods are validated according to ICH guidelines for parameters like limit of detection, limit of quantification, linearity, accuracy, and precision, ensuring reliable and reproducible results. nih.gov

For instance, a typical HPLC method for analyzing hydroxybenzoic acid isomers might use an isocratic elution with a mobile phase of acetonitrile and acidified water. nih.gov The separation of isomers is critical, and a biphenyl (B1667301) stationary phase has been shown to be effective for separating monohydroxybenzoic acids. vu.edu.au

Table 1: Example HPLC Parameters for Hydroxybenzoic Acid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 or Biphenyl |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Detection | UV/PDA |

| Purity Assessment | ≥99% |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic system like HPLC or UPLC (LC-MS), it provides a powerful tool for identifying compounds in complex mixtures.

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For this compound, electrospray ionization (ESI) is a common ionization technique, which is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion peak. In positive ion mode, this would be the protonated molecule [M+H]⁺, while in negative ion mode, it would be the deprotonated molecule [M-H]⁻.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). fu-berlin.de For example, in the analysis of benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122, and a prominent fragment is seen at m/z 105, corresponding to the loss of a hydroxyl group ([M-OH]⁺). docbrown.info Another key fragment is the phenyl cation at m/z 77, resulting from the loss of the carboxyl group. docbrown.info The fragmentation of hydroxybenzoic acid isomers can show distinct patterns, aiding in their differentiation. fu-berlin.de For instance, the fragmentation of dihydroxybenzoic acid isomers can lead to the loss of water and carbon monoxide. fu-berlin.de

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Fragment Loss |

| [M+H]⁺ | 196.0604 | - |

| [M-H]⁻ | 194.0459 | - |

| [M+H-H₂O]⁺ | 178.0499 | H₂O |

| [M+H-CO]⁺ | 168.0655 | CO |

| [M+H-COCH₂]⁺ | 154.0502 | CH₂CO |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. The two most common types of NMR experiments are proton (¹H) NMR and carbon-13 (¹³C) NMR.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the amide proton (-NH-), and the methyl protons (-CH₃) of the acetamido group. The splitting pattern (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, reveals which protons are adjacent to one another.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the carboxyl carbon, the aromatic carbons (with those attached to the hydroxyl, acetamido, and carboxyl groups having characteristic chemical shifts), and the methyl carbon of the acetamido group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | ~12-13 | ~170 |

| Amide (-NH-) | ~9-10 | - |

| Aromatic (-CH=) | ~7-8 | ~110-140 |

| Methyl (-CH₃) | ~2.1 | ~24 |

| Carbonyl (Amide, -C=O) | - | ~169 |

Note: Predicted values are approximate and can vary based on the solvent and other experimental conditions.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic methods are essential not only for final product analysis but also for real-time monitoring of chemical reactions and for the isolation and purification of the desired product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a synthesis. rasayanjournal.co.in By spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material like silica (B1680970) gel) and developing it in a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rasayanjournal.co.in This allows a chemist to determine the optimal reaction time and to check for the formation of byproducts.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the product from the crude reaction mixture. rasayanjournal.co.in The principle is similar to HPLC, but it is typically performed under lower pressure. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent gradient (the eluent) is passed through the column. The different components of the mixture travel through the column at different rates and are collected as separate fractions. The purity of the collected fractions can then be checked by TLC or HPLC.

For the synthesis of this compound, which may start from a precursor like 5-amino-2-hydroxybenzoic acid, chromatographic methods would be used to ensure the starting material is pure, to monitor the acylation reaction, and to isolate the final pure product from any unreacted starting materials or side products. mdpi.com

Mechanistic Investigations of Biological Interactions in Research Models in Vitro and Computational Studies

Exploration of Molecular Target Interactions and Enzyme Modulation

The interaction of acetamido-hydroxybenzoic acid isomers with various molecular targets, particularly enzymes involved in inflammation, has been a key area of investigation. While direct enzymatic data for 2-acetamido-3-hydroxybenzoic acid is limited, studies on its isomers provide valuable insights into potential mechanisms of action.

One area of significant interest is the modulation of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Research on 5-acetamido-2-hydroxybenzoic acid, an isomer of the title compound, has shown its potential as a peripherally acting anti-inflammatory and analgesic agent. mdpi.com In-silico studies have explored the binding affinity of derivatives of 5-acetamido-2-hydroxybenzoic acid with COX-2 receptors. mdpi.com For instance, molecular docking analyses of these derivatives with human and murine COX-2 (PDB IDs: 4PH9, 5KIR, 1PXX, and 5F1A) have been performed to predict their binding affinity and selectivity. mdpi.com These computational models suggest that modifications to the acetamido group, such as replacing the methyl with larger phenyl or benzyl (B1604629) groups, could enhance selectivity for COX-2. mdpi.com The interaction of these derivatives within the COX-2 active site is thought to involve hydrogen bonding with key residues like Ser530 and Tyr385, and hydrophobic interactions with Val349, Leu352, Met522, and Val523. mdpi.com

Another class of enzymes that have been investigated in relation to hydroxybenzoic acid derivatives are the sirtuins. A study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors revealed that the position of the acetamido group on the phenyl ring is crucial for inhibitory activity. nih.gov Specifically, derivatives with the acetamido group at the meta- (as in 3-acetamido) or ortho- (as in 2-acetamido) position showed decreased inhibitory activity against SIRT5 compared to the para-substituted analogue. nih.gov This suggests that the specific isomeric form of acetamido-hydroxybenzoic acid dictates its interaction with and modulation of different enzyme targets.

The table below summarizes the predicted bioactivity scores for derivatives of 5-acetamido-2-hydroxybenzoic acid against various molecular targets, as determined by computational methods. mdpi.com

| Compound/Derivative | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

| PS1 (5-acetamido-2-hydroxybenzoic acid) | -0.63 | 0.04 | -0.38 | -0.49 | -0.42 | 0.13 |

| PS2 (5-benzamido-2-hydroxybenzoic acid) | 0.16 | 0.14 | 0.02 | 0.22 | 0.07 | 0.29 |

| PS3 (5-(2-phenylacetamido)-2-hydroxybenzoic acid) | 0.12 | 0.11 | -0.01 | 0.18 | 0.04 | 0.26 |

| Salicylate | -1.12 | -0.27 | -0.87 | -0.58 | -0.61 | -0.06 |

| Acetaminophen | -0.71 | -0.32 | -0.61 | -0.85 | -0.62 | -0.15 |

Data sourced from an in-silico prediction. mdpi.com

Cellular Pathway Perturbation Studies

A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov This pathway is a critical regulator of the expression of pro-inflammatory genes. usmlestrike.com The activation of NF-κB is a central event in the inflammatory response, and its inhibition is a target for many anti-inflammatory drugs. mdpi.com For example, 2,3-dihydroxybenzoic acid has been shown to decrease the hydrogen peroxide-induced activation of NF-κB. nih.gov This suggests that acetamido-hydroxybenzoic acid isomers may also possess the ability to modulate this crucial inflammatory pathway. The investigation of such interactions is an important area for future research to fully characterize the bioactivity of this compound.

Pathway enrichment analysis, a common bioinformatics method, can be utilized to identify biological pathways that are significantly affected by a particular compound from genome-scale data. nih.gov Such analyses could be applied to future studies on this compound to elucidate its specific effects on cellular signaling networks.

Modulation of Gene Expression in Cellular Models

The interaction of a compound with cellular pathways ultimately leads to changes in gene expression, which dictates the cellular response. Although specific gene expression data for this compound is not currently available, studies on related compounds offer insights into potential mechanisms.

For instance, the anti-inflammatory effects of many compounds are achieved through the modulation of genes involved in the inflammatory response. Glucocorticoids, for example, exert their effects by either up-regulating or down-regulating the expression of specific genes. nih.gov The expression of enzymes that metabolize these drugs can also be a critical factor in their activity at the cellular level. nih.gov

Future research employing techniques such as RNA sequencing on cells treated with this compound could provide a comprehensive overview of the genes and pathways it modulates. This would be a crucial step in understanding its molecular mechanism of action. For example, studies on cancer cells adapted to acidic environments have revealed significant changes in gene expression related to metabolic rewiring, cell cycle regulation, and DNA damage response. biology-pages.info Similar comprehensive analyses would be invaluable for characterizing the effects of this compound.

In Vitro Studies on Anti-inflammatory Mechanisms

The anti-inflammatory properties of a compound can be assessed in vitro by examining its effect on key inflammatory processes, such as the production of prostaglandins (B1171923). Prostaglandins are lipid compounds that are involved in the inflammatory response, and their synthesis is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Inhibition of prostaglandin (B15479496) synthesis, particularly prostaglandin E2 (PGE2), is a hallmark of many anti-inflammatory agents. mdpi.com Studies on derivatives of 5-acetamido-2-hydroxybenzoic acid have demonstrated their potential to act as anti-inflammatory agents, with evidence of a peripheric anti-nociceptive effect and the ability to reduce edema in animal models. mdpi.com This suggests that these compounds may interfere with the prostaglandin synthesis pathway.

In vitro assays using cells such as rat peritoneal macrophages can be used to measure the inhibition of PGE2 production. mdpi.com For example, low-dose aspirin (B1665792) has been shown to inhibit the biosynthesis of PGE2 in humans. nih.gov Similar in vitro studies would be necessary to determine if this compound also possesses this inhibitory activity.

Neuroprotective Mechanisms in Cellular and Ex Vivo Systems

Emerging research suggests that certain phenolic compounds may exert neuroprotective effects through various mechanisms. One such mechanism is the induction of Heme Oxygenase-1 (HO-1), an enzyme that plays a critical role in the cellular defense against oxidative stress. nih.gov

HO-1 is an inducible enzyme that degrades heme into biliverdin, free iron, and carbon monoxide, all of which have biological activities. mdpi.com The induction of HO-1 is considered a potential therapeutic strategy for neuroprotection in various neurodegenerative diseases and ischemic brain injury. nih.govnih.gov The upregulation of HO-1 can be mediated by the transcription factor Nrf2. nih.gov

While there is no direct evidence linking this compound to HO-1 induction, other phenolic compounds have been shown to possess neuroprotective properties. For example, some herbal medicines induce HO-1 expression via the Nrf2-dependent pathway in neuronal cells. mdpi.com The potential for this compound to act as a neuroprotective agent through the induction of HO-1 or other mechanisms warrants further investigation in cellular and ex vivo models of neuronal stress and injury. Such studies would be crucial in determining its potential therapeutic applications in neurological disorders.

Computational Chemistry Approaches for Predicting Bioactivity and Binding Affinity

Computational chemistry provides powerful tools for predicting the biological activity and binding affinity of small molecules, thereby guiding drug discovery and development efforts. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed. nih.govnih.gov

Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For instance, the binding affinity of derivatives of 5-acetamido-2-hydroxybenzoic acid to COX-2 receptors has been analyzed using docking studies to understand their potential as anti-inflammatory agents. mdpi.com These studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov For a compound like this compound, for which experimental data may be scarce, QSAR modeling could be a valuable tool to predict its potential bioactivities based on its structural features and comparison with related molecules.

The table below presents the results of a molecular docking study of 5-acetamido-2-hydroxybenzoic acid and its derivatives with the COX-2 receptor, showing the predicted binding affinities. mdpi.com

| Compound/Derivative | Binding Affinity with COX-2 (kcal/mol) |

| PS1 (5-acetamido-2-hydroxybenzoic acid) | -6.9 |

| PS2 (5-benzamido-2-hydroxybenzoic acid) | -8.5 |

| PS3 (5-(2-phenylacetamido)-2-hydroxybenzoic acid) | -8.3 |

| Salicylate | -5.7 |

| Acetaminophen | -6.2 |

Data sourced from a molecular docking study. mdpi.com

Applications in Organic Synthesis and Materials Science Research

Utilization as a Precursor in Diverse Organic Transformations

There is no documented evidence in scientific literature of 2-acetamido-3-hydroxybenzoic acid being used as a versatile precursor for a diverse range of organic transformations. Its potential reactivity, stemming from the acetamido, hydroxyl, and carboxylic acid functional groups, has not been systematically explored or reported.

Role as a Reagent in Specialized Chemical Reactions

Information on the application of this compound as a specific reagent in specialized chemical reactions is not available. Its utility in promoting or participating in unique chemical transformations has not been a subject of published research.

Contribution to the Development of New Compound Libraries

The use of this compound as a scaffold or building block for the combinatorial synthesis of new compound libraries is not described in the literature. While other substituted benzoic acids have been employed for this purpose, there are no reports of similar applications for this particular compound.

Future Research Directions and Emerging Avenues in 2 Acetamido 3 Hydroxybenzoic Acid Research

Elucidation of Novel Biosynthetic Routes and Enzymatic Functions

While the synthetic routes to 2-acetamido-3-hydroxybenzoic acid are established, its natural biosynthetic pathways remain a subject of investigation. A key area of future research will be the identification and characterization of novel biosynthetic gene clusters (BGCs) from various microorganisms, particularly actinomycetes, which are known for producing a vast array of secondary metabolites. frontiersin.org The discovery of new enzymes and their specific roles in the biosynthesis of the this compound scaffold could lead to more efficient and sustainable production methods.

For instance, research into the biosynthesis of related compounds like actinomycin (B1170597) D has identified key enzymes such as arylformamidase, tryptophan-2,3-dioxygenase, and kynureninase. nih.gov Future studies could explore if similar enzymatic machinery is involved in the formation of this compound or if unique enzymes are responsible. The enzymatic synthesis of related hydroxybenzoic acids, such as the use of tyrosinase to produce 3'-hydroxyacetaminophen, provides a model for how specific enzymes can be used for targeted synthesis. nih.gov Furthermore, the application of hydroxybenzoic acid (de)carboxylases in the synthesis of 2-hydroxyterephthalic acid from 3-hydroxybenzoic acid demonstrates the potential for enzymatic reactions to create valuable derivatives. nih.gov

Table 1: Key Enzymes in Related Biosynthetic Pathways

| Enzyme Name | Function in Biosynthesis | Potential Relevance to this compound |

| Arylformamidase | Involved in the formation of the actinomycin chromophore precursor. nih.gov | May play a role in the formation of the aminobenzoic acid core. |

| Tryptophan-2,3-dioxygenase | Catalyzes a key step in the pathway leading to the actinomycin chromophore. nih.gov | Could be involved in the hydroxylation of an aromatic precursor. |

| Kynureninase | Participates in the biosynthesis of the 4-methyl-3-hydroxyanthranilic acid moiety of actinomycin. nih.gov | May be relevant if the biosynthesis proceeds through a kynurenine-like intermediate. |

| Tyrosinase | Catalyzes the hydroxylation of monophenols to o-diphenols. nih.gov | Could be a candidate enzyme for the introduction of the 3-hydroxy group. |

| Hydroxybenzoic acid (de)carboxylase | Catalyzes the carboxylation of phenolic substrates. nih.gov | Potentially useful for modifying the benzoic acid core. |

Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

A significant focus of future research will be on conducting comprehensive structure-activity relationship (SAR) studies of functionalized derivatives of this compound. By systematically modifying the core structure and evaluating the resulting changes in biological activity, researchers can identify key pharmacophores and optimize the molecule for specific therapeutic targets.

Previous studies on related 2-hydroxybenzoic acid derivatives have shown that the position of substituents on the benzene (B151609) ring can significantly impact activity. nih.gov For example, in the context of SIRT5 inhibition, a para-substitution on the benzene ring was preferred over ortho or meta positions. nih.gov Similarly, the design of 5-acetamido-2-hydroxy benzoic acid derivatives has aimed to enhance selectivity for enzymes like cyclooxygenase 2 (COX-2) by modifying the acetamido group. mdpi.com

Future SAR studies will likely explore a wider range of functional groups at various positions of the this compound scaffold. This will involve the synthesis of a library of analogs and their systematic evaluation in relevant biological assays. The insights gained from these studies will be crucial for the rational design of more potent and selective compounds. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Compound Design

Advanced computational modeling and in silico techniques are set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Molecular docking studies can predict how these compounds bind to target proteins, providing insights into the molecular basis of their activity. nih.govnih.gov

For instance, molecular docking has been used to understand the interactions of 2-hydroxybenzoic acid derivatives with the SIRT5 enzyme, revealing key hydrogen bonding and pi-pi interactions. nih.gov Similarly, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Future research will likely employ more sophisticated computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, to gain a more dynamic and accurate understanding of ligand-receptor interactions. These predictive models will guide the synthesis of new compounds with a higher probability of desired biological activity, thereby reducing the time and cost of drug discovery. nih.gov

Integration with Systems Biology and Metabolomics for Holistic Understanding

To gain a holistic understanding of the biological roles of this compound and its derivatives, future research will increasingly integrate systems biology and metabolomics approaches. nih.govbbwpublisher.com Systems biology aims to understand complex biological systems by analyzing the interactions between various components, such as genes, proteins, and metabolites. nih.govbbwpublisher.com

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a snapshot of the metabolic state of a biological system and how it is perturbed by a compound of interest. bbwpublisher.com By combining metabolomics data with genomics, transcriptomics, and proteomics data, researchers can construct comprehensive models of the cellular pathways affected by this compound derivatives. nih.gov

This integrated approach will be particularly valuable for understanding the complex biology of actinomycetes, the primary producers of many bioactive natural products. frontiersin.org A systems-level understanding can help in the discovery of new bioactive compounds and in the metabolic engineering of strains for improved production. nih.gov Ultimately, the integration of these "omics" technologies will provide a more complete picture of the mechanism of action of this compound and its potential therapeutic applications. bbwpublisher.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-acetamido-3-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A conventional synthesis approach involves refluxing precursors (e.g., N-acetyl isatin and 4-aminobenzoic acid) in methanol with catalytic glacial acetic acid, yielding products with ~96% purity after recrystallization . Key parameters for optimization include:

-

Solvent selection : Methanol or ethanol for solubility and stability.

-

Catalyst : Glacial acetic acid enhances reaction efficiency.

-

Temperature : Reflux conditions (60–80°C) balance reaction rate and byproduct suppression.

-

Purification : Ethanol recrystallization removes unreacted starting materials.

Table 1: Example Synthesis Conditions

Precursor Solvent Catalyst Yield Reference N-Acetyl isatin + 4-ABA Methanol Glacial AcOH 96%

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) critical for structural validation .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., hydroxyl, acetamido groups) and confirm substitution patterns .

- IR spectroscopy : Detects functional groups (e.g., C=O stretching at ~1700 cm for carboxylic acid and acetamido moieties) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Quantum chemical studies : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Evaluates binding affinity with biological targets (e.g., SARS-CoV-2 proteins) using software like AutoDock Vina .

- ADMET profiling : Predicts pharmacokinetic properties (absorption, toxicity) via tools like SwissADME .

Q. What experimental assays are suitable for studying the antioxidant activity of this compound?

- Methodological Answer :

- DPPH assay : Measures free radical scavenging activity via UV-Vis spectroscopy (absorbance at 517 nm) .

- FRAP assay : Quantifies ferric ion reduction capacity .

- Cell-based assays : Use oxidative stress models (e.g., HO-induced damage in mammalian cells) to validate in vitro activity .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-validation : Compare XRD, NMR, and IR data to identify discrepancies (e.g., tautomeric forms or solvent effects) .

- Dynamic NMR : Detects conformational changes in solution that static crystallography might miss .

- Crystallographic refinement : Use software like SHELXL to resolve ambiguities in electron density maps .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents (e.g., nitro or methoxy groups) to optimize interactions with biological targets .

- Protecting groups : Use acetyl or tert-butyl groups to stabilize reactive sites during synthesis .

- High-throughput screening : Test derivatives against disease-specific assays (e.g., anti-inflammatory cytokine inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.